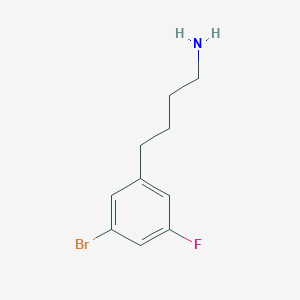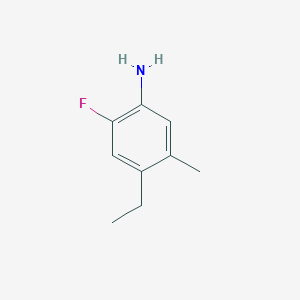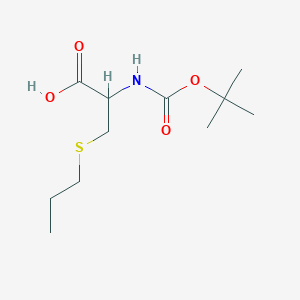
n-(Tert-butoxycarbonyl)-s-propylcysteine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Tert-butoxycarbonyl)-S-propylcysteine is a derivative of cysteine, an amino acid that plays a crucial role in various biological processes. The tert-butoxycarbonyl (Boc) group is commonly used as a protecting group in organic synthesis to prevent unwanted reactions at the amino group during chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-butoxycarbonyl)-S-propylcysteine typically involves the protection of the amino group of cysteine with the Boc group. This can be achieved by reacting cysteine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection of the amino group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of flow microreactor systems to introduce the Boc group efficiently . This method is advantageous due to its scalability, efficiency, and reduced reaction times.
Análisis De Reacciones Químicas
Types of Reactions
N-(Tert-butoxycarbonyl)-S-propylcysteine undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA) or hydrochloric acid in methanol.
Substitution: The compound can react with nucleophiles, allowing for the formation of various derivatives.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Substitution: Reactions with nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Deprotection: The major product is the free amino acid, cysteine.
Substitution: Various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(Tert-butoxycarbonyl)-S-propylcysteine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-(tert-butoxycarbonyl)-S-propylcysteine primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in various biochemical processes .
Comparación Con Compuestos Similares
Similar Compounds
- N-(tert-Butoxycarbonyl)sulfamoyl chloride
- N-(tert-Butoxycarbonyl)thiazolidine carboxylic acid
- N-(tert-Butoxycarbonyl)amino acids
Uniqueness
N-(Tert-butoxycarbonyl)-S-propylcysteine is unique due to its specific structure, which combines the protective Boc group with the biologically active cysteine. This combination allows for targeted modifications and applications in various fields, making it a versatile compound in both research and industrial settings.
Propiedades
Fórmula molecular |
C11H21NO4S |
|---|---|
Peso molecular |
263.36 g/mol |
Nombre IUPAC |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-propylsulfanylpropanoic acid |
InChI |
InChI=1S/C11H21NO4S/c1-5-6-17-7-8(9(13)14)12-10(15)16-11(2,3)4/h8H,5-7H2,1-4H3,(H,12,15)(H,13,14) |
Clave InChI |
WMJOCNANCHVVGE-UHFFFAOYSA-N |
SMILES canónico |
CCCSCC(C(=O)O)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2S)-2-(Benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid](/img/structure/B13489673.png)
![3'-Chloro-4-methyl-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B13489680.png)
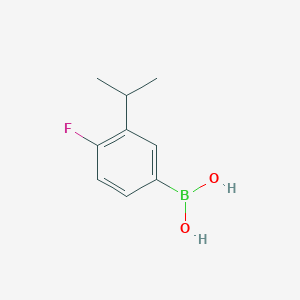
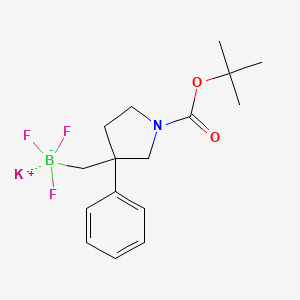

![3-[3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine dihydrochloride](/img/structure/B13489695.png)
![Tetrahydro-1H,4H-3a,6a-(methanooxymethano)pyrrolo[3,4-c]pyrrole](/img/structure/B13489709.png)
![5-[(3-Amino-3-methyl-butyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13489716.png)

